molecular formula C16H23BO3 B11848813 4,4,5,5-Tetramethyl-2-(3-(tetrahydrofuran-3-yl)phenyl)-1,3,2-dioxaborolane CAS No. 2223005-33-0

4,4,5,5-Tetramethyl-2-(3-(tetrahydrofuran-3-yl)phenyl)-1,3,2-dioxaborolane

Cat. No.: B11848813
CAS No.: 2223005-33-0
M. Wt: 274.2 g/mol
InChI Key: UJTGSIPZFZUJIQ-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(3-(tetrahydrofuran-3-yl)phenyl)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom bonded to two oxygen atoms and a phenyl group substituted with a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(3-(tetrahydrofuran-3-yl)phenyl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronate ester with a suitable aryl halide under palladium-catalyzed conditions. One common method includes the use of bis(pinacolato)diboron and a palladium catalyst in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(3-(tetrahydrofuran-3-yl)phenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: Reduction reactions can convert the boron-containing group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boron group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Organolithium or Grignard reagents in dry ether or tetrahydrofuran.

Major Products

    Oxidation: Boronic acids or borates.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(3-(tetrahydrofuran-3-yl)phenyl)-1,3,2-dioxaborolane has several scientific research applications:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Potential use in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Investigated for its role in drug development and as a building block for complex organic molecules.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(3-(tetrahydrofuran-3-yl)phenyl)-1,3,2-dioxaborolane in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets include the palladium catalyst and the aryl halide substrate, with the reaction pathway involving oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another boron-containing compound used in cross-coupling reactions.

    Bis(pinacolato)diboron: A diboron compound used as a reagent in similar synthetic applications.

    4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: A structurally similar compound without the tetrahydrofuran ring.

Uniqueness

4,4,5,5-Tetramethyl-2-(3-(tetrahydrofuran-3-yl)phenyl)-1,3,2-dioxaborolane is unique due to the presence of the tetrahydrofuran ring, which can influence its reactivity and selectivity in chemical reactions. This structural feature may provide advantages in specific synthetic applications, such as the formation of more complex and diverse organic molecules.

Properties

CAS No.

2223005-33-0

Molecular Formula

C16H23BO3

Molecular Weight

274.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[3-(oxolan-3-yl)phenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C16H23BO3/c1-15(2)16(3,4)20-17(19-15)14-7-5-6-12(10-14)13-8-9-18-11-13/h5-7,10,13H,8-9,11H2,1-4H3

InChI Key

UJTGSIPZFZUJIQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3CCOC3

Origin of Product

United States

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